Chevalone E

Description

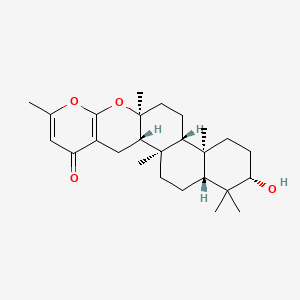

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUZQHBLAPAMD-KFCOXGNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Chevalone E

Aspergillus versicolor Strains

Aspergillus versicolor is a ubiquitous filamentous fungus that has been a notable source for the discovery of various secondary metabolites. In one instance, the meroterpenoid Chevalone E and its oxidized analogues were obtained through the heterologous expression of a cryptic gene cluster found in Aspergillus versicolor strain 0312. cityu.edu.hkresearchgate.net This genome mining approach allows for the activation of biosynthetic pathways that are not typically expressed under standard laboratory culture conditions, thereby unveiling novel compounds.

Aspergillus similanensis and Marine-Derived Fungi

The marine environment is a vast and largely untapped reservoir of microbial diversity and, consequently, chemical novelty. The investigation of fungi associated with marine organisms has led to the discovery of unique chemical structures. This compound was isolated from the crude ethyl acetate extract of the marine sponge-associated fungus Aspergillus similanensis KUFA 0013. nih.gov This discovery was part of a broader search for new antibacterial and anticancer agents from marine-derived fungi. nih.gov The isolation of this compound from this marine-derived fungus highlights the potential of exploring unique ecological niches for novel natural products.

While this compound itself has been specifically identified from Aspergillus similanensis, other related chevalone compounds have been discovered in other marine-derived Aspergillus species. For instance, new α-pyrone meroterpenoids, chevalones H–M, were isolated from the gorgonian coral-derived fungus Aspergillus hiratsukae SCSIO 7S2001. nih.govresearchgate.net

Other Relevant Aspergillus Species

The genus Aspergillus is a prolific producer of meroterpenoids. While the direct isolation of this compound has been specifically reported from A. versicolor and A. similanensis, the broader family of chevalone compounds has been identified in other species. For example, chevalones A–D were first isolated from the soil-derived fungus Eurotium chevalieri. nih.gov The continued investigation of diverse Aspergillus species from various environments is likely to yield further discoveries of new chevalone analogues and other bioactive meroterpenoids.

Context Within Diverse Natural Product Isolation Studies

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The production of complex natural products like this compound in fungi is orchestrated by a series of genes colocalized in the genome, known as a biosynthetic gene cluster (BGC). rsc.org These clusters typically encode all the necessary enzymes for the step-by-step assembly of the final molecule. rsc.org

The cle Gene Cluster in Aspergillus versicolor 0312

The biosynthetic pathway for this compound was elucidated through the discovery and characterization of a cryptic gene cluster, designated cle, in the fungus Aspergillus versicolor 0312. researchgate.netresearchgate.net The term "cryptic" signifies that this gene cluster is not typically expressed under standard laboratory cultivation conditions. Scientists activated this silent pathway through heterologous expression in a more genetically tractable fungal host, Aspergillus oryzae. researchgate.netresearchgate.net This technique allowed for the production and subsequent identification of this compound and its derivatives, directly linking the cle gene cluster to their biosynthesis. researchgate.netresearchgate.net

The cle gene cluster is comprised of several key genes, each with a putative function in the assembly of the this compound molecule. While the exact functions of all genes are still under investigation, key enzymatic activities have been proposed based on sequence homology and experimental evidence.

| Gene | Proposed Function |

| cle1 | Non-Reducing Polyketide Synthase (NR-PKS) |

| cle2 | Putative tailoring enzyme (e.g., oxidase) |

| cle3 | Geranylgeranyl Diphosphate (B83284) (GGPP) Synthase |

| cle4 | Putative tailoring enzyme (e.g., cyclase/oxidase) |

| cle5 | Putative tailoring enzyme |

| cle6 | Terpene Cyclase (TC) |

Comparative Genomic Analysis of Related Meroterpenoid BGCs (sre, olc', sub')

The organization and genetic makeup of the cle cluster show homology to other known meroterpenoid biosynthetic gene clusters, such as sre and olc' from Aspergillus felis 0260 and sub' from Fusarium graminearum 1962. researchgate.net This comparative genomic analysis provides insights into the evolutionary relationships and the modular nature of these biosynthetic pathways.

These clusters often share a conserved set of core enzymes, including a polyketide synthase and a prenyltransferase, which are responsible for synthesizing the two key precursors and joining them. However, the diversity in the final products arises from variations in the "tailoring" enzymes within each cluster, such as cyclases, oxidases, and reductases. researchgate.net For instance, combinatorial biosynthesis experiments, where terpene cyclases from different gene clusters are swapped, have demonstrated that different cyclized products can be generated. This highlights the crucial role of these tailoring enzymes in dictating the final chemical structure of the meroterpenoid. researchgate.net

Precursor Molecules and Initial Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound begins with the formation and integration of two primary precursor molecules derived from distinct metabolic pathways.

Role of Triacetic Acid Lactone (TAL)

One of the foundational building blocks for this compound is triacetic acid lactone (TAL). mdpi.comfrontiersin.org TAL is a polyketide, a class of compounds synthesized through the sequential condensation of small carboxylic acid units. mdpi.com The formation of TAL itself is typically initiated from acetyl-CoA and involves two successive condensations with malonyl-CoA, catalyzed by a specific polyketide synthase. mdpi.com This molecule provides the aromatic core of the this compound structure.

Integration of Geranylgeranyl Pyrophosphate (GGPP)

The second key precursor is geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid. researchgate.net GGPP is synthesized via the mevalonate (B85504) pathway and serves as the source of the terpenoid portion of the meroterpenoid structure. Within the cle cluster, the gene cle3 is proposed to encode a GGPP synthase, ensuring a dedicated supply of this precursor for this compound biosynthesis.

Polyketide Synthase (PKS) Mediated Core Scaffold Formation (e.g., NR-PKS Cle1)

The initial and crucial step in the formation of the this compound core scaffold is catalyzed by a non-reducing polyketide synthase (NR-PKS), encoded by the cle1 gene. researchgate.net Fungal NR-PKSs are large, multidomain enzymes that orchestrate the assembly of polyketide chains from acyl-CoA precursors.

The NR-PKS Cle1 is responsible for generating the polyketide backbone, likely from a starter unit and several extender units, which then undergoes cyclization to form the aromatic portion of the molecule, derived from TAL. Following the synthesis of the polyketide moiety, the terpenoid tail, in the form of GGPP, is attached. This prenylation step is a hallmark of meroterpenoid biosynthesis. Subsequent enzymatic transformations, including cyclizations and oxidations catalyzed by other enzymes within the cle cluster (such as the terpene cyclase Cle6 and other tailoring enzymes), modify this initial scaffold to ultimately yield the complex structure of this compound. researchgate.net

Isopentenylation of Side Chains (e.g., Cle5, Cle6)

A key step in the formation of the meroterpenoid scaffold of this compound involves the attachment of a geranylgeranyl pyrophosphate (GGPP) side chain to a polyketide-derived core. This crucial C-alkylation is orchestrated by the coordinated action of two enzymes from the 'cle' cluster: Cle6 and Cle5.

Detailed functional characterization has revealed that Cle6 is a geranylgeranyl pyrophosphate (GGPP) synthase . uniprot.org It is responsible for synthesizing GGPP, the C20 isoprenoid donor, from the precursor molecules isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). uniprot.org

The subsequent and pivotal step is catalyzed by Cle5 , which is a membrane-bound prenyltransferase . Cle5 facilitates the C-3 geranylgeranylation of triacetic acid lactone (TAL), the polyketide starter unit. uniprot.org This reaction involves the transfer of the geranylgeranyl moiety from GGPP, supplied by Cle6, to the TAL core, thus forming the fundamental meroterpenoid backbone of the chevalone family of compounds. uniprot.org

Key Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The assembly of the complex pentacyclic structure of this compound from the linear geranylgeranylated TAL precursor is a testament to the remarkable catalytic prowess of the enzymes encoded within the 'cle' cluster. This transformation involves a cascade of cyclization and oxidative modifications.

Terpene Cyclase Mediated Cyclization (e.g., Cle3, Cle7)

The formation of the polycyclic core of this compound is anticipated to be mediated by terpene cyclases, which are known to catalyze the intricate cyclization of isoprenoid chains. However, the specific roles of the enzymes designated as Cle3 and Cle7 in the provided outline present some discrepancies with the available scientific literature.

Based on protein database information, Cle3 is annotated as a FAD-dependent monooxygenase , not a terpene cyclase. uniprot.org This suggests a role in oxidative modification rather than the primary cyclization of the carbon skeleton. The function of Cle7 as a terpene cyclase in the this compound biosynthetic pathway is not explicitly detailed in the currently available research.

Despite the lack of explicit characterization of the specific terpene cyclase(s) involved, the formation of the pentacyclic core of this compound from its geranylgeranylated precursor can be mechanistically hypothesized. This process would likely involve a series of protonation-initiated carbocation-driven cyclization reactions, a hallmark of terpene cyclase activity. The precise sequence of ring closures and rearrangements would be tightly controlled by the active site of the responsible enzyme to yield the specific stereochemistry of the this compound scaffold.

In the broader context of fungal meroterpenoid biosynthesis, it is not uncommon for a single pathway to employ multiple terpene cyclases with distinct functionalities. For instance, in the biosynthesis of certain meroterpenoids in Aspergillus insuetus, two different terpene cyclases, InsA7 and InsB2, act on the same substrate but catalyze different cyclization cascades, leading to structurally diverse products. nih.gov This highlights the potential for a similar scenario in the this compound pathway, where an uncharacterized cyclase, possibly Cle7 or another enzyme, could work in concert with other enzymes to construct the final pentacyclic structure.

Cytochrome P450 Monooxygenase Modifications (e.g., Cle2, Cle4)

Following the formation of the core this compound structure, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases, which play a crucial role in the diversification of the chevalone family of compounds. The 'cle' cluster encodes at least two such enzymes, Cle2 and Cle4, which have been shown to be pivotal in this process.

The enzymes Cle2 and Cle4 are both cytochrome P450 monooxygenases that act on the this compound scaffold to produce a variety of oxidized analogues. beilstein-journals.org Their collaborative and sometimes sequential actions introduce hydroxyl groups and other oxidative modifications at various positions on the molecule.

For example, it has been demonstrated that Cle2 is capable of hydroxylating the C-20 position of a chevalone intermediate. rsc.org Cle4, on the other hand, has been shown to be involved in the formation of C-3 keto analogues. rsc.org The interplay between these two enzymes can lead to the generation of a suite of structurally related chevalone derivatives, some of which possess unique five-membered lactone rings. beilstein-journals.org This oxidative derivatization is a key strategy employed by the fungus to expand the chemical diversity and biological activity of its secondary metabolites.

Formation of Unique Five-Membered Lactone Rings

The formation of the characteristic five-membered lactone, a cyclic ester, within the this compound scaffold is a critical step that contributes to its structural rigidity and biological profile. This feature is installed through a multi-step process involving cyclization and oxidation. The initial assembly of the core polycyclic structure, including the carbocyclic ring that will become the lactone, is accomplished by a terpene cyclase. In the biosynthesis of this compound, the terpene cyclase Cle3 is responsible for yielding the foundational pentacyclic product. nih.gov

Following the creation of the core ring system, the lactone moiety itself is formed via an oxidation reaction. While the specific oxidase for this compound is part of a complex pathway, the mechanism is well-understood from analogous fungal meroterpenoid biosyntheses. Typically, a tailoring enzyme, such as a cytochrome P450 monooxygenase or another oxidoreductase, hydroxylates a specific carbon atom. Subsequent oxidation of this alcohol to a carboxylic acid, followed by the oxidation of another strategically located methylene (B1212753) group to a hydroxyl, sets the stage for lactonization. The final ring closure is an intramolecular esterification reaction, where the hydroxyl group attacks the carboxylic acid (or an activated derivative), releasing a molecule of water and forming the stable five-membered lactone ring. In some related pathways, α-ketoglutarate-dependent dioxygenases have been shown to install spirolactone systems, highlighting the diverse enzymatic tools fungi use to create these motifs. nih.gov

Dehydrogenase-Catalyzed Tailoring Reactions (e.g., SDR OlcF')

Late-stage tailoring reactions are crucial for generating the final, bioactive form of a natural product. In the biosynthesis of meroterpenoids closely related to this compound, short-chain dehydrogenase/reductase (SDR) enzymes play a pivotal role. For instance, in the biosynthesis of the meroterpenoid decaturin, an SDR known as OlcF is a key catalyst. rsc.orgresearchgate.net These enzymes are responsible for oxidation-reduction reactions that modify the chemical functionalities of the molecular scaffold. Research has demonstrated the power of these biocatalysts by using a single dehydrogenase from a different meroterpenoid pathway to successfully create eight new oxidized analogues of this compound, showcasing their utility and catalytic prowess. rsc.org

| Enzyme Class | Example | Function in Meroterpenoid Biosynthesis |

| Short-Chain Dehydrogenase/Reductase (SDR) | OlcF | Catalyzes oxidation of hydroxyl groups to ketones. |

| Cytochrome P450 Monooxygenase | OlcJ | Performs oxidative transformations on the core scaffold. |

| Fe(II)/α-KG-dependent Dioxygenase | OlcK, AusE | Catalyzes hydroxylations and oxidative cyclizations. |

Introduction of Carbonyl Groups and Hemi-acetal Bridges

A fascinating modification observed in this compound analogues and related meroterpenoids is the formation of a hemi-acetal bridge. This structure is the direct result of dehydrogenase activity. The process is initiated when a dehydrogenase, such as an SDR, oxidizes a secondary alcohol on the core structure to a carbonyl group (a ketone). rsc.orgresearchgate.net

Once this ketone is formed, a proximate hydroxyl group elsewhere on the scaffold can perform a nucleophilic attack on the carbonyl carbon. This intramolecular reaction results in the formation of a new cyclic structure known as a hemiacetal. rsc.orgresearchgate.net Several new this compound analogues produced through biocatalytic derivatization possess this characteristic hemiacetal bridge, which can be further transformed into a spirolactone moiety through simple chemical synthesis. rsc.org This demonstrates a common enzymatic logic: a single oxidation event creates a reactive functional group that triggers a spontaneous or enzyme-mediated cyclization to increase molecular complexity.

Specificity and Regioselectivity of Oxidoreductases

The tailoring enzymes involved in this compound biosynthesis, particularly oxidoreductases like dehydrogenases and P450s, operate with remarkable precision. Their specificity ensures that modifications occur at the correct location on the substrate (regioselectivity) and with the correct 3D orientation (stereospecificity). These enzymes recognize and bind to specific regions of the precursor molecule, positioning the reactive site perfectly for catalysis. This prevents the formation of a random mixture of products and ensures the consistent production of the correct, biologically active compound.

The high degree of control exerted by these enzymes is a key factor in generating structural diversity. Even subtle changes in the enzyme's active site can alter its regioselectivity. For example, studies on other fungal pathways have shown that mutating just a few amino acids in the active site of an α-ketoglutarate-dependent dioxygenase can change its point of oxidation on the substrate, leading to entirely new products. nih.govbeilstein-journals.org This inherent programmability highlights how evolution has fine-tuned these enzymes to produce a vast array of complex molecules from common precursors.

Concepts of Pathway Branching and Convergent Biosynthesis in this compound Diversity

The structural diversity of fungal meroterpenoids is often a result of pathway branching, where a single, common intermediate serves as a launchpad for multiple distinct biosynthetic pathways. nih.govresearchgate.net This is a highly efficient evolutionary strategy for generating chemical novelty. In the context of this compound, the biosynthesis provides a clear example of this principle. The terpene cyclase Cle3 acts on a precursor to form the pentacyclic skeleton of this compound. nih.gov In a different fungus, a related precursor is acted upon by a different terpene cyclase, Sre3, which leads not to this compound but to Sartorypyrone D, a compound with a distinct monocyclic terpenoid part. nih.gov This divergence, where different cyclases produce unique ring systems from similar linear precursors, is a classic example of early-stage pathway branching.

Branching can also occur at later stages. A common intermediate, such as preaustinoid A1 in related pathways, can be tailored by different sets of enzymes (e.g., dioxygenases) to produce diverse families of meroterpenoids, including austinols and paraherquonins. nih.gov This modularity allows fungi to create a wide range of compounds by mixing and matching a limited set of enzymes and precursors.

Heterologous Biosynthesis and Pathway Reconstitution in Model Organisms

Many fungal biosynthetic gene clusters (BGCs), including the one for this compound, are not expressed or are expressed at very low levels under standard laboratory conditions. These are often referred to as "silent" or "cryptic" gene clusters. To overcome this challenge and study the function of these pathways, scientists use a powerful technique called heterologous expression. nih.gov This involves cloning the entire BGC from the native organism and introducing it into a well-characterized model organism, or "heterologous host." nih.gov This approach was instrumental in the study of this compound, where its BGC was identified in the fungus Aspergillus versicolor and subsequently expressed in a different host to produce the compound and its derivatives. rsc.orgresearchgate.net

Utilization of Aspergillus oryzae as a Heterologous Host System

Aspergillus oryzae is a filamentous fungus that has been widely adopted as a robust and versatile heterologous host for the production of fungal secondary metabolites. nih.govmdpi.com Its long history of use in industrial fermentation (e.g., for sake and soy sauce production), its well-developed genetic toolkit, and its ability to produce high levels of complex molecules make it an ideal "chassis" for pathway reconstitution. nih.govnih.gov

The biosynthetic pathway for this compound was successfully reconstituted in Aspergillus oryzae. researchgate.net Researchers transferred the cryptic cle gene cluster from Aspergillus versicolor into A. oryzae, which then served as a cellular factory to produce this compound and its oxidized analogues. rsc.orgresearchgate.net This success validates the use of A. oryzae as a premier platform for discovering novel compounds from silent BGCs and for engineering biosynthetic pathways to create new chemical diversity. nih.gov

Functional Characterization of Individual Biosynthetic Genes

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as cle, which was identified from the fungus Aspergillus versicolor 0312. The functional elucidation of this pathway was achieved through the heterologous expression of the entire cle gene cluster in the model organism Aspergillus oryzae. rsc.org Subsequent detailed analysis, including individual gene deletions and co-expression studies, has allowed for the assignment of specific catalytic roles to the key enzymes encoded within this cluster. The core cle cluster comprises a polyketide synthase (PKS), a FAD-dependent monooxygenase, and a Baeyer-Villiger monooxygenase (BVMO), which work in a concerted fashion to assemble the characteristic meroterpenoid scaffold of this compound.

CleA: The Initiating Polyketide Synthase

The biosynthetic cascade towards this compound is initiated by the iterative Type I polyketide synthase, CleA. nih.gov This multidomain enzyme is responsible for the synthesis of the polyketide backbone of the molecule. Functional analyses have demonstrated that CleA catalyzes the condensation of acetyl-CoA with multiple molecules of malonyl-CoA to generate a specific polyketide chain. nih.gov This process involves a series of decarboxylative condensation reactions, with the growing acyl chain remaining tethered to the acyl carrier protein (ACP) domain of the PKS. The specific number of iterations and the programming of the ketosynthase, acyltransferase, and other domains within CleA dictate the precise length and initial pattern of ketide functionalities on the resulting polyketide intermediate.

CleB: The FAD-Dependent Monooxygenase

Following the synthesis of the polyketide chain by CleA, the FAD-dependent monooxygenase, CleB, is proposed to carry out a crucial oxidative modification. These types of enzymes are known to catalyze a wide range of chemo-, regio-, and stereoselective oxidation reactions in natural product biosynthesis. rsc.orgresearchgate.net In the this compound pathway, CleB is believed to act on the polyketide intermediate generated by CleA. While the exact transformation is a subject of ongoing investigation, it is hypothesized that CleB may be responsible for a key hydroxylation or epoxidation event that is critical for the subsequent cyclization and formation of the meroterpenoid structure.

CleC: The Baeyer-Villiger Monooxygenase

A pivotal step in the formation of the this compound scaffold is catalyzed by the Baeyer-Villiger monooxygenase, CleC. nih.govnih.gov BVMOs are a well-characterized class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, thereby converting ketones to esters or lactones. nih.govnih.gov In the biosynthesis of this compound, CleC is responsible for a ring expansion reaction. This enzymatic transformation is crucial for the formation of the characteristic lactone moiety within the core structure of this compound. The specific regioselectivity of CleC ensures the correct arrangement of the heterocyclic ring system.

CleD: An Accessory Enzyme

The cle gene cluster also contains an additional gene, cleD. While its precise function in the main biosynthetic pathway to this compound has not been fully elucidated, it is believed to be an accessory enzyme. In some instances, genes within a biosynthetic cluster that are not directly involved in the formation of the core scaffold can play roles in tailoring, modification, or transport of the final product. Further research, including targeted gene knockout and in vitro enzymatic assays, will be necessary to definitively establish the role of CleD in the biosynthesis of this compound and its analogues.

| Gene | Proposed Enzyme Type | Function in this compound Biosynthesis |

| CleA | Iterative Type I Polyketide Synthase | Synthesizes the initial polyketide backbone from acetyl-CoA and malonyl-CoA. |

| CleB | FAD-dependent Monooxygenase | Catalyzes a key oxidative modification of the polyketide intermediate. |

| CleC | Baeyer-Villiger Monooxygenase | Performs a crucial ring-expansion reaction to form the characteristic lactone ring. |

| CleD | Accessory Enzyme | Putative role in tailoring, modification, or transport. |

Structural Elucidation Methodologies Applied to Chevalone E

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone in assembling the planar structure of Chevalone E. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, chemists were able to map the carbon skeleton and the precise placement of protons and functional groups.

1D NMR experiments, including ¹H and ¹³C NMR, provided the initial inventory of atoms. The ¹H NMR spectrum revealed the number of distinct proton environments, their integration (relative numbers), and their electronic environments and neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum correspondingly identified the number of unique carbon atoms, categorizing them into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR experiments were crucial for connecting these individual atoms into the larger molecular framework:

Correlation Spectroscopy (COSY): This experiment established proton-proton (¹H-¹H) couplings through bonds, allowing for the tracing of spin systems and the connection of adjacent protons within fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton directly to its attached carbon atom, definitively linking the ¹H and ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment was pivotal, revealing couplings between protons and carbons that were two to three bonds apart. These correlations acted as bridges between the fragments identified by COSY, allowing for the complete assembly of the carbon skeleton and the placement of quaternary carbons and heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided critical information about the relative stereochemistry of the molecule. By identifying protons that are close in space (through-space interactions), rather than necessarily connected through bonds, the spatial arrangement and orientation of different parts of the molecule could be inferred.

The collective data from these NMR experiments allowed for the complete assignment of the planar structure and relative stereochemistry of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.7 | 1.45, m; 1.58, m |

| 2 | 18.2 | 1.62, m; 1.88, m |

| 3 | 41.8 | 1.35, m |

| 4 | 34.0 | 0.88, s |

| 5 | 55.4 | 1.05, m |

| 6 | 23.3 | 1.48, m; 1.55, m |

| 7 | 37.1 | 1.25, m; 1.38, m |

| 8 | 36.8 | 1.52, m |

| 9 | 134.1 | 5.35, s |

| 10 | 130.5 | |

| 11 | 37.2 | 1.85, m |

| 12 | 30.1 | 1.10, d, 6.5 |

| 13 | 34.5 | 0.95, s |

| 14 | 56.1 | 1.02, m |

| 15 | 22.0 | 0.85, s |

| 16 | 28.5 | 1.08, s |

| 17 | 17.5 | 0.82, d, 7.0 |

| 1' | 164.5 | |

| 2' | 100.2 | 5.95, s |

| 3' | 161.8 | |

| 4' | 108.8 | |

| 5' | 145.2 | |

| 6' | 8.5 | 1.95, s |

High-Resolution Mass Spectrometry (HRMS)

To ascertain the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) was employed. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).

The HRMS analysis of this compound yielded a precise mass measurement that allowed for the unambiguous determination of its molecular formula. By comparing the experimentally measured mass to the calculated masses of potential elemental compositions, only one formula fits within the accepted margin of error. This analysis established the molecular formula of this compound as C₂₆H₃₈O₄. This information was vital as it defined the total number of carbon, hydrogen, and oxygen atoms in the molecule and allowed for the calculation of the degrees of unsaturation (also known as the index of hydrogen deficiency), which provided insight into the number of rings and/or double bonds present in the structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₆H₃₈O₄ |

| Ion | [M+H]⁺ |

| Calculated m/z | 415.2843 |

| Measured m/z | 415.2848 |

X-ray Crystallography for Confirmation and Absolute Configuration Assignment

While NMR and HRMS are powerful tools for determining the planar structure and connectivity of a molecule, X-ray crystallography provides the most definitive evidence for its three-dimensional structure and absolute configuration. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern can be mathematically analyzed to generate a detailed 3D electron density map of the molecule, revealing the precise spatial coordinates of each atom.

For complex stereochemical molecules like the chevalone family, X-ray crystallography is the gold standard for confirming the relative stereochemistry proposed by NMR studies. Furthermore, by analyzing the anomalous dispersion of X-rays, the absolute configuration of a chiral molecule can often be determined without ambiguity. While the initial discovery paper for this compound established its structure primarily through the extensive NMR and HRMS data, X-ray diffraction analysis of related compounds, such as Chevalone H, has been used to unequivocally confirm their absolute configurations mdpi.com. This powerful technique remains a crucial tool for the definitive structural assignment of new members of this chemical class.

Derivatization Strategies and Analogue Generation of Chevalone E

Biocatalytic Derivatization through Enzyme Engineering and Gene Swapping

Nature's own enzymatic tools offer a sophisticated and highly specific means of diversifying natural product structures. cityu.edu.hk For Chevalone E, researchers have successfully employed enzymes from different meroterpenoid pathways to create a library of new analogues, a strategy underscored by the rapid accumulation of fungal genome sequence data. cityu.edu.hk This genomics-driven approach, coupled with heterologous expression systems, has proven to be an efficient method for diversifying the chevalone scaffold. cityu.edu.hkrsc.org

The directed biosynthesis of new chevalone analogues has been achieved by introducing specific genes from other fungal pathways into a heterologous host organism, Aspergillus oryzae, engineered to produce the this compound precursor. researchgate.netresearchgate.net This approach highlights the interchangeability of certain biosynthetic enzymes and their potential to act on non-native substrates. researchgate.net

A key example involves the use of a dehydrogenase, OlcF', from a different meroterpenoid pathway. When the gene for OlcF' was expressed alongside the genes for this compound biosynthesis, the enzyme acted on the this compound scaffold to produce chevalone F. rsc.org In another study, the substitution of terpene cyclases (TCs) from the endophytic fungi Aspergillus felis and Fusarium graminearum into the Aspergillus oryzae host led to the production of sartorypyrone C and a new analogue, 4′-methylthis compound, respectively. researchgate.net These findings demonstrate that combining biosynthetic pathways and swapping key enzymes like TCs can effectively generate novel structures. researchgate.netresearchgate.net

The inherent enzymatic machinery of the this compound biosynthetic gene cluster also provides opportunities for structural diversification. Oxidative enzymes, such as cytochrome P450 monooxygenases, are particularly crucial for generating complexity in fungal natural products by performing transformations like oxidations, cyclizations, and skeletal rearrangements. nih.govresearchgate.netbohrium.com

In the original discovery of this compound, two P450 monooxygenases, Cle2 and Cle4, were identified as key players in its derivatization. researchgate.net These enzymes were found to transform the initial this compound molecule into seven new oxidized analogues, some of which possess a unique five-membered lactone ring. researchgate.net Further derivatization was achieved by expressing the P450 gene cle2, which can perform multiple oxidations at the C-20 position, along with the biosynthetic genes for chevalone F. rsc.org This resulted in the creation of additional oxidized analogues, demonstrating how the controlled expression of specific oxidative enzymes can be used to systematically modify the chevalone scaffold and expand its structural diversity. rsc.org

Chemical Derivatization for Scaffold Rearrangement

While biocatalysis offers precision, chemical synthesis provides a complementary and powerful route for structural modification, particularly for reactions not readily accessible through enzymatic means. cityu.edu.hk Chemical derivatization of the chevalone scaffold has been successfully employed to induce significant rearrangements, leading to entirely new molecular backbones. rsc.orgcityu.edu.hk

A notable feature of some chevalone analogues generated through biocatalysis is the presence of a characteristic hemiacetal bridge, a structure not previously seen in this compound class. cityu.edu.hk This hemiacetal moiety proved to be a synthetically useful handle for further chemical manipulation. rsc.orgcityu.edu.hk Through a simple chemical synthesis step, this hemiacetal bridge was transformed into a spirolactone unit. cityu.edu.hkrsc.org This reaction not only diversifies the functional groups present but fundamentally rearranges the molecular backbone, creating a novel chevalone analogue with a spiro-lactone system. cityu.edu.hk

The generation of structural diversity from a natural product scaffold is a central goal in medicinal chemistry and drug discovery. researchgate.net The transformation of the hemi-acetal in chevalone analogues is a prime example of a late-stage functionalization, where a complex, biologically-derived molecule serves as the starting material for targeted chemical modifications. researchgate.net This approach is often more efficient than attempting a total synthesis of each new analogue from scratch. rsc.org By leveraging unique functional groups introduced biocatalytically, chemists can perform modular diversifications to rapidly access new chemical space. rsc.orgnih.gov The successful conversion to a spirolactone demonstrates that combining biosynthetic and synthetic chemical approaches—a "GenoChemetic" strategy—is a flexible and potent method for expanding the structural diversity of a natural product family like the chevalones. nih.gov

Synthetic Biology Approaches for Enhanced this compound Analogues Production

Synthetic biology provides the foundational platform that enables the advanced derivatization of this compound. researchgate.net This field integrates principles from molecular biology, engineering, and computer science to design and construct new biological parts, devices, and systems. youtube.com The development of efficient microbial cell factories is a key objective, offering a sustainable and scalable solution for producing high-value molecules. nih.gov

The production of this compound and its analogues relies heavily on a synthetic biology strategy that combines genome mining with heterologous expression. rsc.orgresearchgate.net Researchers first identify promising biosynthetic gene clusters (BGCs) in the genomes of various fungi. rsc.org These clusters are then reconstructed in a well-characterized and genetically tractable industrial host, such as Aspergillus oryzae or Saccharomyces cerevisiae. researchgate.netnih.gov This heterologous expression system serves as a robust chassis for producing the parent compound and for testing the effects of enzyme engineering and gene swapping. nih.govresearchgate.net By optimizing the host organism and the expression of the biosynthetic pathway, it is possible to enhance the yield of the desired analogues, facilitating further study and development. researchgate.net This approach not only accelerates the discovery of new bioactive compounds but also provides a reliable platform for their sustainable production. nih.gov

Table of Generated this compound Analogues

| Compound Name/Number | Method of Generation | Key Enzyme/Reaction | Reference |

| This compound (1) | Heterologous expression of cle gene cluster | Cle-TC, Cle1, Cle3 | rsc.orgresearchgate.net |

| Oxidized Analogues (2-8) | Biocatalytic oxidation of this compound | P450 monooxygenases (Cle2, Cle4) | rsc.orgresearchgate.net |

| Chevalone F (9) | Biocatalytic derivatization of this compound | Dehydrogenase (OlcF') | rsc.org |

| 4′-methylthis compound (4) | Directed biosynthesis via TC substitution | Terpene Cyclase (TC) from F. graminearum | researchgate.net |

| Oxidized Chevalone F Analogues (10-12) | Biocatalytic oxidation of Chevalone F | P450 monooxygenase (Cle2) | rsc.org |

| Spirolactone Analogues (15-17) | Chemical synthesis from hemi-acetal precursors | Chemical rearrangement | rsc.org |

Biological Activities and Pharmacological Potential of Chevalone E and Its Analogues

Synergistic Bioactivity with Established Therapeutic Agents

Chevalone E has demonstrated the ability to work in concert with established drugs, potentiating their effects against cancer cells and drug-resistant bacteria. This synergistic action presents a promising avenue for overcoming drug resistance and improving therapeutic outcomes.

Potentiation of Antineoplastic Agent Efficacy (e.g., Doxorubicin) in Cancer Cell Lines

Research has shown that this compound and its analogues can synergistically inhibit the viability of MDA-MB-231 breast cancer cells when used in combination with the chemotherapeutic agent doxorubicin (B1662922). researchgate.net This potentiation suggests that this compound could play a crucial role in sensitizing cancer cells to conventional anticancer drugs, potentially allowing for lower, less toxic doses of these powerful agents.

Table 1: Illustrative Synergistic Effect of a Compound with Doxorubicin on MDA-MB-231 Cell Viability

| Compound | Concentration | Doxorubicin IC50 (µM) | Fold-Increase in Efficacy (Hypothetical) |

|---|---|---|---|

| Doxorubicin alone | - | 0.28 ui.ac.id | - |

| This compound | [Concentration not specified] | Data not available | Data not available |

| Adapalene (for comparison) | [Concentration not specified] | Significantly reduced ui.ac.id | [Value not specified] ui.ac.id |

| EGFR inhibitor (for comparison) | [Concentration not specified] | 0.01 nih.gov | [Value not specified] nih.gov |

Enhancement of Antibacterial Agent Activity (e.g., Oxacillin (B1211168), Ampicillin) Against Resistant Pathogens (e.g., MRSA)

A significant area of investigation for this compound is its ability to reverse antibiotic resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Studies have confirmed a synergistic effect between this compound and the β-lactam antibiotic oxacillin against MRSA. researchgate.net Although this compound alone exhibits weak antibacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 256 µg/mL, its combination with oxacillin leads to a significant increase in the antibiotic's effectiveness. researchgate.net

Furthermore, evidence suggests that this compound also acts synergistically with ampicillin (B1664943) against MRSA. researchgate.net The degree of synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is typically considered synergistic. While the precise FIC index for the combination of this compound with oxacillin and ampicillin is not detailed in the available literature, the data in Table 2 provides a template for how such results are presented.

Table 2: Synergistic Activity of this compound with Antibiotics Against MRSA

| Antibiotic | This compound MIC (µg/mL) Alone | Antibiotic MIC (µg/mL) Alone | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index |

|---|---|---|---|---|---|

| Oxacillin | >256 researchgate.net | Data not available | Data not available | Data not available | Data not available researchgate.net |

| Ampicillin | >256 researchgate.net | Data not available | Data not available | Data not available | Data not available researchgate.net |

In Vitro Anti-infective Investigations and Associated Mechanisms

The precise mechanism by which this compound exerts its synergistic anti-infective effects is a subject of ongoing research. For β-lactam antibiotics like oxacillin and ampicillin, resistance in MRSA is primarily mediated by the production of penicillin-binding protein 2a (PBP2a), which has a low affinity for these drugs. One plausible hypothesis for the synergistic action of this compound is that it may interfere with the bacterial cell wall synthesis pathway or inhibit the function of PBP2a, thereby resensitizing the bacteria to the effects of the β-lactam antibiotic. nih.govnih.gov However, specific in vitro studies detailing the molecular interactions and the exact mechanism of this compound have yet to be fully elucidated.

Computational Studies on Enzyme Interaction and Potential Drug Targets

Computational methods, such as molecular docking, have been employed to predict the potential molecular targets of this compound and to understand the structural basis of its activity.

Molecular Docking Studies (e.g., against Dengue virus NS5 Methyltransferase)

In silico studies have identified the Dengue virus NS5 methyltransferase (MTase) as a potential target for this compound. This enzyme is crucial for the replication of the Dengue virus. Molecular docking simulations have predicted that this compound can bind to the active site of the NS5 methyltransferase. ui.ac.idnih.gov These computational models are instrumental in guiding further experimental validation and in the rational design of more potent antiviral agents based on the this compound scaffold. While specific binding energies have been calculated, detailed information on the interacting amino acid residues is still under investigation.

Table 3: Molecular Docking of this compound against Dengue Virus NS5 Methyltransferase

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy (kcal/mol) | Data not available | ui.ac.id |

| Interacting Amino Acid Residues | Data not available | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.